molecular formula C22H19N3O B11659444 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(naphthalen-1-yl)ethanone

2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(naphthalen-1-yl)ethanone

Cat. No.: B11659444
M. Wt: 341.4 g/mol
InChI Key: XRXHYGKBZDIWQM-UHFFFAOYSA-N
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Description

2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrimido-benzimidazole core and a naphthyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with aromatic aldehydes and thio derivatives under acidic conditions. The reaction is usually carried out in an acetic acid medium with heating . Another approach involves the use of the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea .

Industrial Production Methods

Industrial production of this compound may involve optimization of the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of its substrates and thereby inhibiting the apoptotic pathway . This interaction is crucial for its potential therapeutic effects in neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(2H)-YL]-1-(1-NAPHTHYL)-1-ETHANONE is unique due to its specific structural features, such as the naphthyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-naphthalen-1-ylethanone

InChI

InChI=1S/C22H19N3O/c26-21(18-10-5-8-16-7-1-2-9-17(16)18)15-25-20-12-4-3-11-19(20)24-14-6-13-23-22(24)25/h1-5,7-12H,6,13-15H2

InChI Key

XRXHYGKBZDIWQM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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